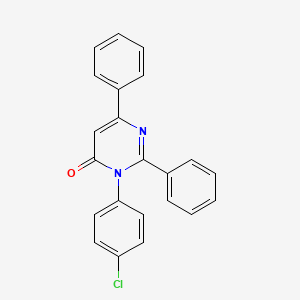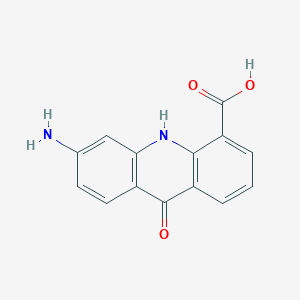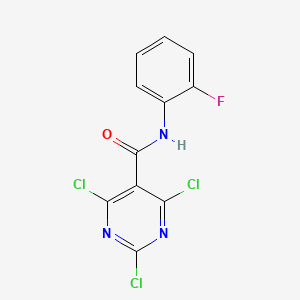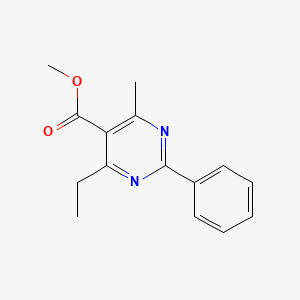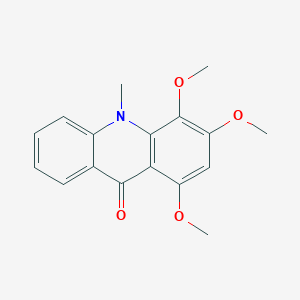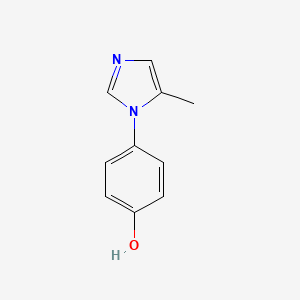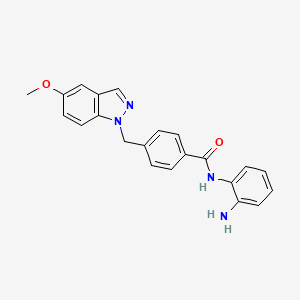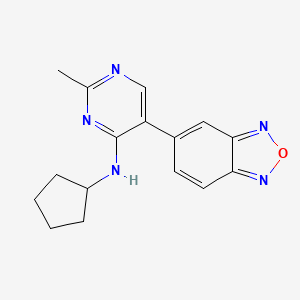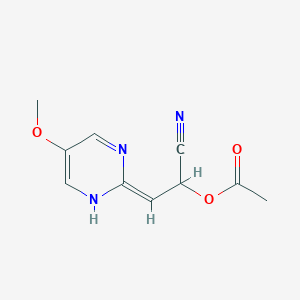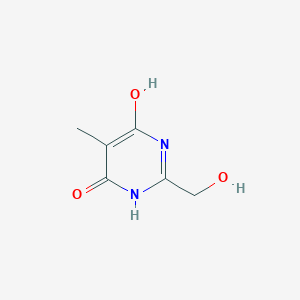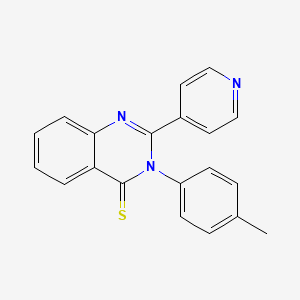
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: This compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include those related to cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and electronic properties.
3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-4-yl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both the pyridin-4-yl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its potential as a multifunctional material in electronic applications.
Eigenschaften
CAS-Nummer |
61351-70-0 |
|---|---|
Molekularformel |
C20H15N3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3 |
InChI-Schlüssel |
PNODXCQBENFQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


